molecular formula C13H18N2O6S B14147406 Carbobenzoxy-beta-alanyltaurine CAS No. 53329-43-4

Carbobenzoxy-beta-alanyltaurine

Cat. No.: B14147406
CAS No.: 53329-43-4
M. Wt: 330.36 g/mol
InChI Key: JPDXFSFKFIWBER-UHFFFAOYSA-N
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Description

Carbobenzoxy-beta-alanyltaurine is a compound that belongs to the class of carbobenzoxy derivatives, which are widely used in peptide synthesis. The carbobenzoxy group is a protecting group for the amino function that can be removed under mild conditions, leaving the peptide bond unaffected . This compound is particularly significant in the field of biochemistry and pharmaceutical research due to its role in protecting amino acids during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbobenzoxy-beta-alanyltaurine is synthesized by coupling beta-alanine, which has its terminal amine protected with a carbobenzoxy group, to N-hydroxysuccinimide to produce an active ester of beta-alanine. This active ester is then coupled to cystamine to produce a carbobenzoxy-protected beta-alethine with an internal disulfide bond. The carbobenzoxy-protected beta-alethine is isolated, purified, and reacted with iodine to oxidize the disulfide bond, resulting in this compound .

Industrial Production Methods

The industrial production of this compound involves the use of benzyl chloroformate, which is prepared by the action of phosgene on benzyl alcohol. This method is efficient and yields high-purity carbobenzoxy derivatives .

Scientific Research Applications

Mechanism of Action

Carbobenzoxy-beta-alanyltaurine exerts its effects by protecting the amino group of beta-alanine during peptide synthesis. The carbobenzoxy group is stable under acidic and basic conditions and can be removed under mild conditions using catalytic hydrogenation. This protection prevents unwanted reactions and allows for the selective coupling of amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbobenzoxy-beta-alanyltaurine is unique due to its carbobenzoxy protecting group, which provides stability under various conditions and can be easily removed. This makes it highly valuable in peptide synthesis and other applications

Properties

CAS No.

53329-43-4

Molecular Formula

C13H18N2O6S

Molecular Weight

330.36 g/mol

IUPAC Name

2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethanesulfonic acid

InChI

InChI=1S/C13H18N2O6S/c16-12(14-8-9-22(18,19)20)6-7-15-13(17)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16)(H,15,17)(H,18,19,20)

InChI Key

JPDXFSFKFIWBER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCS(=O)(=O)O

Origin of Product

United States

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